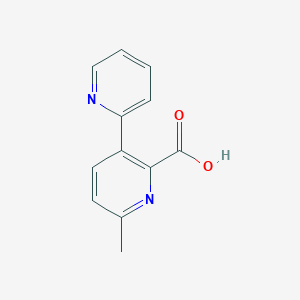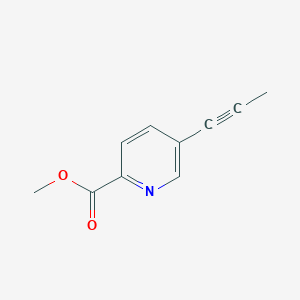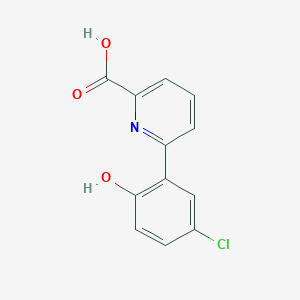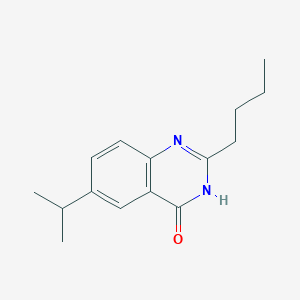
2-butyl-6-propan-2-yl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-6-propan-2-yl-1H-quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-6-propan-2-yl-1H-quinazolin-4-one typically involves the condensation of appropriate anilines with aldehydes or ketones, followed by cyclization. Common reagents used in the synthesis include:
- Aniline derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale batch reactions under controlled conditions. The choice of solvents, temperature, and pressure can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-butyl-6-propan-2-yl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone oxides using oxidizing agents.
Reduction: Reduction to dihydroquinazolinones using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butyl-6-propan-2-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Butylquinazolin-4(1H)-one
- 6-Isopropylquinazolin-4(1H)-one
- 2-Butyl-6-methylquinazolin-4(1H)-one
Uniqueness
2-butyl-6-propan-2-yl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-butyl-6-propan-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H20N2O/c1-4-5-6-14-16-13-8-7-11(10(2)3)9-12(13)15(18)17-14/h7-10H,4-6H2,1-3H3,(H,16,17,18) |
InChI Key |
FVHGMSXFAKHUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C(C=C2)C(C)C)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


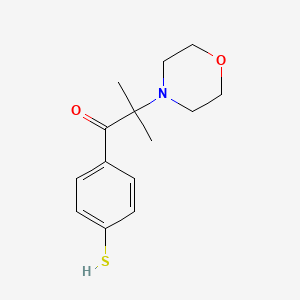
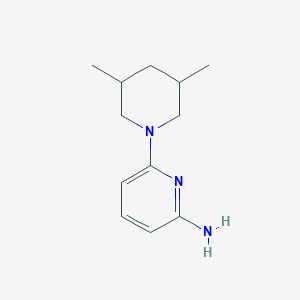
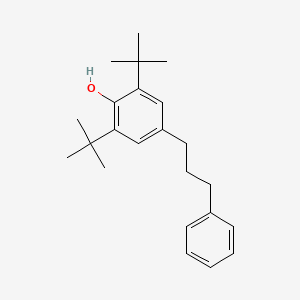
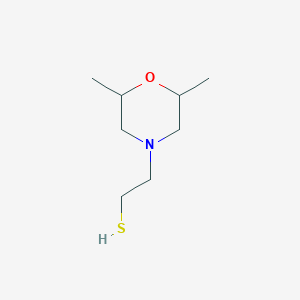
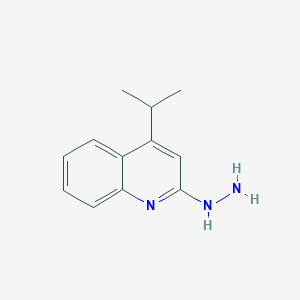
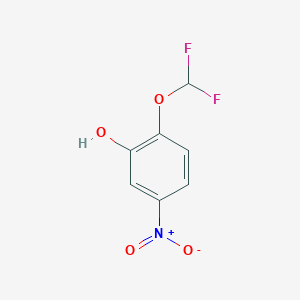

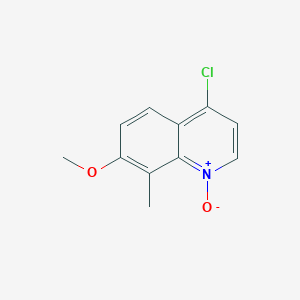
![1-{4-[2-(4-Chlorobenzene-1-sulfinyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B8558507.png)
